molecular formula C22H22N2O3S B2375544 (E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1331722-22-5

(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2375544
CAS No.: 1331722-22-5
M. Wt: 394.49
InChI Key: BVFATJYBSMAUHY-JXMROGBWSA-N
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Description

(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
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Biological Activity

(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one, also known by its CAS number 1331722-22-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S with a molecular weight of 394.5 g/mol. The structure comprises a piperidine ring linked to a benzothiazole moiety, which is known for various biological activities.

PropertyValue
CAS Number1331722-22-5
Molecular FormulaC₁₈H₂₂N₂O₃S
Molecular Weight394.5 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial disruption. A study demonstrated that a related compound caused massive ROS accumulation leading to cell death in hepatoma cells, suggesting a potential mechanism for this compound as an anticancer agent .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiazole derivatives, which are structurally related to the compound . A series of thiazole derivatives were tested against various bacterial strains, showing enhanced antibacterial activity compared to traditional antibiotics like oxytetracycline. The mechanism often involves interference with bacterial membrane biosynthesis, leading to cell death .

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests it may inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory response. This inhibition could lead to reduced production of prostaglandins and subsequent alleviation of inflammation .

The proposed mechanisms of action for this compound include:

  • Induction of Apoptosis : Via ROS generation leading to mitochondrial dysfunction.
  • Antibacterial Mechanism : By disrupting bacterial cell membrane integrity.
  • Inhibition of COX Enzymes : Resulting in decreased inflammatory mediators.

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of benzothiazole derivatives on various cancer cell lines, revealing that these compounds could significantly reduce cell viability through apoptosis pathways mediated by ROS .

Case Study 2: Antimicrobial Testing
In another study, a series of thiazole derivatives were synthesized and evaluated against Gram-positive and Gram-negative bacteria. The results showed that many derivatives had twofold to sixteenfold increased antibacterial activity compared to standard treatments .

Properties

IUPAC Name

(E)-1-[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-26-18-8-9-20-19(15-18)23-22(28-20)27-17-11-13-24(14-12-17)21(25)10-7-16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFATJYBSMAUHY-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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